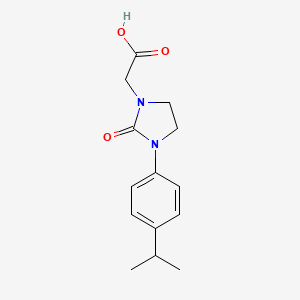![molecular formula C22H25N3O4S2 B2760859 (Z)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide CAS No. 533868-50-7](/img/structure/B2760859.png)
(Z)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a benzothiazole derivative, which is a type of heterocyclic compound. Benzothiazoles are known to be present in various biologically active natural products and pharmaceutically important compounds .
Chemical Reactions Analysis
Benzothiazoles can undergo various reactions, including nucleophilic additions and metal-catalyzed cross-coupling reactions . The specific reactions that this compound can undergo would depend on the specific conditions and reagents used.Aplicaciones Científicas De Investigación
Antimicrobial Applications
Benzothiazoles and their derivatives have been studied extensively for their antimicrobial properties. For instance, Patel et al. (2011) synthesized a series of 2-amino substituted benzothiazoles and evaluated their in vitro antimicrobial activity, observing variable and modest activity against investigated strains of bacteria and fungi Patel, Agravat, & Shaikh, 2011. Similarly, Anuse et al. (2019) reported on the antimicrobial efficacy of substituted 2-aminobenzothiazoles derivatives, finding that certain compounds showed good activity against Methicillin-resistant Staphylococcus aureus (MRSA) Anuse, Mali, Thorat, Yamgar, & Chaudhari, 2019.
Anticancer Applications
The exploration into anticancer applications of benzothiazoles and piperidine derivatives has also been significant. A study by Kumar et al. (2014) on 4-thiazolidinone analogues demonstrated potent antiproliferative effects on human leukemic cells, with compound 5 showing significant cytotoxicity and inducing cell death Kumar, Hanumappa, Hegde, Narasimhamurthy, Raghavan, & Rangappa, 2014. Another example includes the work by El-Sawy et al. (2013), who synthesized furo[2,3-g]-1,2,3-benzoxathiazine derivatives and tested them for their antiproliferative activity against various cancer cell lines, finding several compounds with significant activity El-Sawy, Ebaid, Abo‐Salem, El-Hallouty, Kassem, & Mandour, 2013.
Propiedades
IUPAC Name |
N-(3-ethyl-4-methoxy-1,3-benzothiazol-2-ylidene)-4-piperidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4S2/c1-3-25-20-18(29-2)8-7-9-19(20)30-22(25)23-21(26)16-10-12-17(13-11-16)31(27,28)24-14-5-4-6-15-24/h7-13H,3-6,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGOFBHMRUXQQQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
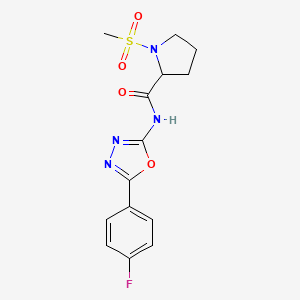
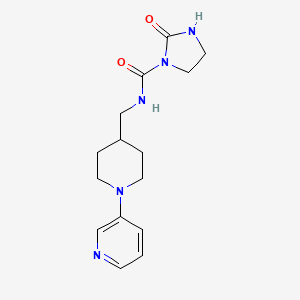
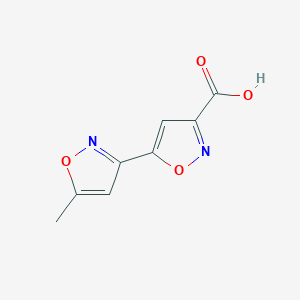
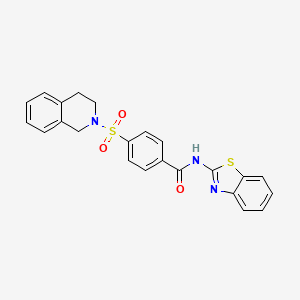
![N-mesityl-2-(7-oxo-3-(m-tolyl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2760784.png)
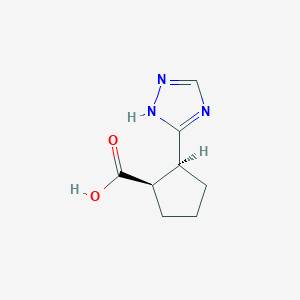
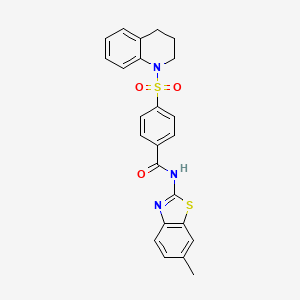

![2-ethyl-N-(2-methoxyethyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2760793.png)
![1-{2H,3H-thieno[3,4-b][1,4]dioxin-5-yl}ethan-1-one](/img/structure/B2760794.png)
![N-[(4-Fluorophenyl)methyl]-1-{3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-YL]pyridin-2-YL}piperidine-4-carboxamide](/img/structure/B2760795.png)

![8-tert-Butyl 2-methyl 1-oxo-8-azaspiro[4.5]decane-2,8-dicarboxylate](/img/structure/B2760797.png)
